Product packaging for 2-Chloro-5-nitrobenzothiazole(Cat. No.:CAS No. 3622-38-6)

2-Chloro-5-nitrobenzothiazole

Cat. No.: B1589442
CAS No.: 3622-38-6
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Nitrated Benzothiazole (B30560) Chemistry Research

2-Chloro-5-nitrobenzothiazole is a prominent member of the halogenated and nitrated benzothiazole family of compounds. The presence of both a halogen (chlorine) and a nitro group on the benzothiazole scaffold significantly influences its electronic properties and reactivity. The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is a key feature explored in the synthesis of more complex molecules. smolecule.com

Significance of the Benzothiazole Scaffold in Contemporary Academic Research

The benzothiazole ring system is a crucial structural motif in a vast array of natural and synthetic compounds, attracting considerable attention in academic research. jchemrev.comijsrst.com Its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point in medicinal chemistry. benthamscience.comjchemrev.com The versatility of the benzothiazole scaffold allows for extensive structural modifications, leading to the development of novel therapeutic agents. jchemrev.comijsrst.com

Benzothiazole-based compounds have been investigated for a multitude of pharmacological applications, including as anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory agents. jchemrev.comjchemrev.comijper.org The ability to substitute various functional groups at different positions on the benzothiazole ring enables the fine-tuning of their biological and physical properties, a key aspect in drug discovery and development. ijsrst.com This structural diversity and broad range of biological activities have established the benzothiazole scaffold as a privileged structure in medicinal chemistry research. benthamscience.com

Overview of Academic Research Trajectories for this compound

Historical Perspectives in Synthetic Chemistry Research

Historically, research on this compound has been rooted in its utility as a synthetic intermediate. The reactivity of the 2-chloro substituent has been extensively exploited in nucleophilic substitution reactions. acs.orgacs.orgacs.org Early studies focused on understanding the kinetics and mechanisms of these reactions, for example, its reaction with ammonia. acs.org

A common synthetic strategy involves the synthesis of 2-mercaptobenzothiazoles, which are then converted to the corresponding 2-chlorobenzothiazoles using reagents like sulfuryl chloride. researchgate.net Another approach involves the nitration of benzothiazole derivatives to introduce the nitro group, followed by chlorination. smolecule.com The compound serves as a precursor for the synthesis of various other benzothiazole derivatives, such as 2-amino-5-nitrobenzothiazole and 2-hydrazinyl-5-nitrobenzothiazole, through reactions with nucleophiles like amines and hydrazines. prepchem.comgoogle.comrjptonline.org These transformations are fundamental in building more complex molecular architectures.

Emergence in Medicinal Chemistry Research

The benzothiazole scaffold's proven track record in medicinal chemistry has naturally led to the investigation of this compound and its derivatives for potential therapeutic applications. The nitrobenzothiazole scaffold, in particular, has been identified as a promising pharmacophore. acs.org For instance, nitrobenzothiazole derivatives have been explored as inhibitors for enzymes like Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), highlighting their potential in developing new antitubercular agents. acs.orgacs.org

Furthermore, the reduction of the nitro group in compounds like this compound to an amino group yields 2-chloro-5-aminobenzothiazole, a precursor for further synthetic modifications to create biologically active molecules. smolecule.com The antimicrobial properties of benzothiazole derivatives are well-documented, and research has extended to nitro-substituted analogs, which have shown activity against various pathogens. ontosight.airjptonline.orgresearchgate.net QSAR (Quantitative Structure-Activity Relationship) studies on nitrobenzothiazole derivatives have also been conducted to model and predict their antimalarial activity. ui.ac.id

Role in Materials Science and Agrochemical Research

Beyond its applications in medicinal chemistry, this compound and related compounds have found a role in materials science and agrochemical research. In materials science, nitroaromatic compounds are of interest for their potential in organic electronics and as dyes due to their electronic properties. smolecule.com Benzothiazole derivatives are used in the production of dyes and pigments. netascientific.com

In the field of agrochemicals, benzothiazole derivatives have demonstrated a broad spectrum of biological activities. researchgate.net Specifically, compounds like 2-chloro-6-nitrobenzothiazole (B1294357) are used as intermediates in the synthesis of pesticides and herbicides. netascientific.com The investigation of chlorobenzothiazole and nitrobenzothiazole derivatives as insect growth regulators (IGRs) against agricultural pests like Spodoptera littoralis showcases their potential in crop protection. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465089
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-38-6
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 5 Nitrobenzothiazole and Its Analogues

Established Synthetic Pathways to 2-Chloro-5-nitrobenzothiazole

Traditional methods for the synthesis of this compound have been well-documented, providing a foundational understanding of benzothiazole (B30560) chemistry. These pathways often involve multi-step processes starting from readily available precursors.

Synthesis from Substituted Anilines (e.g., 3-chloro-4-nitro-aniline derivatives)

A common and established route to synthesize benzothiazole derivatives involves the reaction of substituted anilines with a thiocyanate (B1210189) source. For instance, 2-amino-4-chloro-5-nitro-benzothiazole is synthesized from 3-chloro-4-nitro-aniline and potassium thiocyanate in the presence of bromine and glacial acetic acid. rjptonline.orgresearchgate.net The temperature of this reaction is carefully controlled to remain at room temperature. rjptonline.orglupinepublishers.com The resulting 2-aminobenzothiazole (B30445) can then undergo further reactions. For example, it can be condensed with benzoyl chloride derivatives to form substituted benzamides. rjptonline.orgresearchgate.net

The general mechanism involves the in-situ formation of thiocyanogen, which then electrophilically attacks the aniline (B41778) derivative. This is a versatile method for producing various 2-aminobenzothiazoles. rjpbcs.comscholarsresearchlibrary.comsphinxsai.com The resulting amino group at the 2-position can be subsequently replaced by a chlorine atom through a Sandmeyer reaction to yield the desired 2-chlorobenzothiazole (B146242) derivative. google.comwikipedia.orggoogleapis.com

A study detailed the synthesis of 4-chloro-6-nitro-2-amino-1,3-benzothiazole through the bromination of 2-chloro-4-nitro aniline with ammonium (B1175870) thiocyanate. researchgate.net This intermediate serves as a starting material for creating more complex Schiff bases. researchgate.net

Table 1: Synthesis of Benzothiazole Derivatives from Substituted Anilines

Starting Aniline Reagents Product Reference
3-chloro-4-nitro-aniline 1. KSCN, Br₂, AcOH2. Sandmeyer Reaction This compound rjptonline.orgresearchgate.netgoogle.comwikipedia.org
2-chloro-4-nitro aniline NH₄SCN, Bromine 4-chloro-6-nitro-2-amino-1,3-benzothiazole researchgate.net

Routes Involving 2-Mercaptobenzothiazole (B37678) Precursors

Another significant pathway to this compound starts with 2-mercaptobenzothiazole. This precursor can be nitrated to form 2-mercapto-5-nitrobenzothiazole. Subsequently, the mercapto group is converted to a chloro group. A documented method for this conversion involves the use of sulfuryl chloride (SO₂Cl₂). google.com This reaction is typically performed at a controlled temperature, not exceeding 50°C, and can be carried out with or without an inert solvent like benzene (B151609). google.com The process involves reacting one molecular proportion of the 2-mercaptobenzothiazole with at least six molecular proportions of sulfuryl chloride. google.com

The nitration of 2-mercaptobenzothiazole can also lead to the formation of 2,2'-dithiobis-6-nitrobenzothiazole as a disulfide intermediate. This disulfide can then be reduced to 2-mercapto-6-nitrobenzothiazole (B1348667) using sodium sulfite, followed by oxidation to yield 2-amino-6-nitrobenzothiazole (B160904).

Nitration Strategies for 2-Chlorobenzothiazole

Direct nitration of 2-chlorobenzothiazole is a straightforward approach to introduce a nitro group onto the benzothiazole ring. smolecule.com This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. smolecule.comclockss.org The reaction conditions, such as temperature and reactant ratios, are critical to control the position of nitration and minimize the formation of byproducts. The presence of the electron-withdrawing chloro group and the thiazole (B1198619) ring influences the regioselectivity of the nitration, directing the nitro group primarily to the 5- and 7-positions. Following the nitration, the desired 5-nitro isomer must be separated from other isomers.

Modern and Sustainable Synthetic Approaches in Benzothiazole Functionalization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzothiazole derivatives.

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. This technology has been successfully applied to the synthesis of benzothiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov

For example, the synthesis of N-substituted 5-nitroanthranilic acid derivatives has been achieved through a microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with various amines. nih.gov This catalyst-free reaction proceeds in high yields within minutes. nih.gov Similarly, the formation of Schiff bases from 2-amino-6-nitrobenzothiazole and aldehydes is significantly faster under microwave irradiation, with yields of 76-80% achieved in 8-10 minutes, compared to 38% after 2 hours with conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Schiff base formation from 2-amino-6-nitrobenzothiazole 2 hours, 38% yield 8-10 minutes, 76-80% yield nih.gov

Catalytic Systems in Benzothiazole Annulation and Derivatization

The development of novel catalytic systems has revolutionized the synthesis of benzothiazoles. Transition metal catalysts, in particular, have enabled efficient one-pot syntheses and direct C-H functionalization, providing access to a wide range of derivatives. mdpi.com

Ruthenium and palladium catalysts have been employed for the intramolecular oxidative cyclization of N-arylthioureas to produce 2-aminobenzothiazoles in high yields. mdpi.com Copper catalysts, such as CuBr, have proven effective for the synthesis of 2-mercaptobenzothiazoles from o-aminothiophenols. mdpi.com

More recently, catalyst- and additive-free methods are being explored. A three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles, where DMSO acts as the oxidant. nih.gov Electrochemical methods are also gaining traction, with ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines and alkynes providing a route to indole (B1671886) derivatives, a related heterocyclic system. acs.org These catalytic approaches offer advantages in terms of efficiency, atom economy, and the ability to construct complex molecular architectures from simple precursors. nih.govacs.org

Strategic Derivatization of the this compound Core

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at the C-2 position of the this compound ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused benzene ring and the nitro group, which stabilize the intermediate Meisenheimer complex formed during the reaction. stackexchange.com This susceptibility allows for the introduction of a wide array of functional groups at this position.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. smolecule.com For instance, the reaction of this compound with various amines or thiols leads to the formation of 2-amino- or 2-thio-substituted-5-nitrobenzothiazoles, respectively. smolecule.comevitachem.com These reactions are typically carried out under mild conditions, often at room temperature or with gentle heating, in a suitable solvent. The choice of solvent and the presence of a base can influence the reaction rate and yield.

The versatility of this reaction is demonstrated by the synthesis of a diverse range of derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group, which can be further modified. Similarly, reaction with substituted anilines can yield N-aryl-2-aminobenzothiazole derivatives. The resulting substituted benzothiazoles are often valuable intermediates for the synthesis of more complex molecules with potential biological activities. smolecule.com

Interactive Table: Nucleophilic Aromatic Substitution Reactions at C-2 of this compound
NucleophileReagent/ConditionsProductReference
AminesR-NH22-Alkyl/Aryl-amino-5-nitrobenzothiazole smolecule.com
ThiolsR-SH2-(Alkyl/Aryl-thio)-5-nitrobenzothiazole smolecule.com
AlkoxidesR-O-2-Alkoxy-5-nitrobenzothiazole smolecule.com
HydrazineHydrazine hydrate2-Hydrazinyl-5-nitrobenzothiazole rsc.org

Chemical Transformations of the Nitro Group (e.g., Reduction to Amino Functionality)

The nitro group at the C-5 position of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group is a fundamental transformation that opens up a vast chemical space for further derivatization.

Several reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. smolecule.comfrontiersin.org The resulting 2-chloro-5-aminobenzothiazole is a crucial intermediate for the synthesis of various derivatives. smolecule.com

For instance, the newly formed amino group can undergo diazotization followed by coupling reactions, or it can be acylated, alkylated, or used as a precursor for the formation of Schiff bases and other heterocyclic systems. The chemoselective reduction of the nitro group in the presence of the chloro substituent is a significant advantage, allowing for sequential functionalization of the molecule. nih.gov

Interactive Table: Reduction of the Nitro Group in this compound
Reagent/ConditionsProductYieldNotesReference
H₂/Pd-C (EtOH, 25°C)2-Chloro-5-aminobenzothiazole85–90%Catalytic hydrogenation selectively reduces -NO₂.
SnCl₂/HCl (reflux)2-Chloro-5-aminobenzothiazoleHighCommon method for nitro group reduction. evitachem.com
Fe/CH₃COOH2-Chloro-5-aminobenzothiazole-Successful but can produce difficult-to-remove byproducts. frontiersin.org
Reduced Fe powder, NH₄Cl, H₂O, Ethyl acetate (B1210297) (reflux)6-Amino-2-chlorobenzothiazole-Used for the 6-nitro isomer. frontiersin.org

Electrophilic and Nucleophilic Functionalization of the Benzene Moiety

While the C-2 position is the most reactive site for nucleophilic attack, the benzene ring of the benzothiazole core can also undergo functionalization, although it is generally less reactive. The presence of the nitro group deactivates the ring towards electrophilic substitution, making such reactions challenging and often requiring harsh conditions. Conversely, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution on the benzene ring, particularly if a suitable leaving group is present.

For example, in derivatives like 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide, the chlorine atom is activated by three nitro groups and readily undergoes nucleophilic substitution. mdpi.com While direct electrophilic or nucleophilic functionalization on the benzene ring of this compound itself is less common, the strategic introduction of substituents on the aniline precursor before the benzothiazole ring formation is a more prevalent strategy to achieve functionalization on the benzene moiety. nih.gov

Synthesis and Modification of Schiff Bases and Hydrazones Derived from Benzothiazole Analogues

The amino-substituted benzothiazoles, obtained from the reduction of their nitro precursors, are valuable building blocks for the synthesis of Schiff bases (imines) and hydrazones. These compounds are typically formed through the condensation reaction of the amino or hydrazinyl group with aldehydes or ketones. iosrjournals.orgekb.eg

For instance, 2-amino-5-chlorobenzothiazole (B1265905) can react with various aromatic aldehydes to yield a series of Schiff bases. rdd.edu.iqsaspublishers.com Similarly, 2-hydrazinobenzothiazole, which can be synthesized from the corresponding 2-chloro derivative, reacts with aldehydes and ketones to form hydrazones. nih.gov

These Schiff bases and hydrazones are not merely final products but can serve as versatile intermediates for further modifications. The imine or hydrazone linkage can be reduced, or the aromatic rings can be further functionalized. Moreover, the presence of the C=N bond allows for the coordination of metal ions, leading to the formation of metal complexes with interesting properties. iosrjournals.org These derivatives have been extensively studied for their potential biological activities. researchgate.net

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems (e.g., Oxazepines, Diazepines)

The benzothiazole scaffold can be used as a template for the construction of more complex, fused heterocyclic systems through cycloaddition and condensation reactions. These reactions often utilize the functional groups introduced through the derivatization of the this compound core.

A notable example is the synthesis of oxazepine and diazepine (B8756704) derivatives. Schiff bases derived from aminobenzothiazoles can undergo [5+2] cycloaddition reactions with anhydrides, such as phthalic anhydride (B1165640), to form seven-membered oxazepine rings fused to the benzothiazole system. researchgate.netijcce.ac.irsciencescholar.us These reactions typically proceed by treating the Schiff base with the anhydride in a suitable dry solvent. ijcce.ac.ir

Similarly, condensation reactions of appropriately functionalized benzothiazoles can lead to the formation of fused diazepine rings. For example, the reaction of a diamine-substituted benzothiazole with a dicarbonyl compound could, in principle, lead to a diazepine-fused benzothiazole. The synthesis of such fused systems significantly expands the structural diversity of benzothiazole-based compounds, offering new avenues for the exploration of their chemical and biological properties. purkh.com

Mechanistic Organic Chemistry and Reactivity Studies of 2 Chloro 5 Nitrobenzothiazole

Detailed Investigations into Nucleophilic Aromatic Substitution Mechanisms

The reactivity of 2-chloro-5-nitrobenzothiazole is significantly influenced by the interplay of its structural features, particularly the chloro and nitro substituents on the benzothiazole (B30560) framework. These groups dictate the molecule's susceptibility to nucleophilic attack and define the pathways of its chemical transformations.

The displacement of the chlorine atom at the 2-position of the benzothiazole ring by nucleophiles is a key reaction. Kinetic studies of similar benzothiazole systems reveal that these reactions generally proceed via a two-step nucleophilic aromatic substitution (SNAr) mechanism. rsc.org This process involves the initial attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. allen.in This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the nitro group. allen.in The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product. allen.in

The rate of this reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions with amines and thiols are common, leading to the formation of various substituted benzothiazoles. smolecule.com The reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway, influenced by the reactivity of the nucleophile. researchgate.net

The table below presents kinetic data for the reaction of a related compound, 2-nitrobenzothiazole, with different nucleophiles, illustrating the effect of the nucleophile on the reaction rate.

Table 1: Kinetic Data for Reactions of 2-Nitrothiazoles with Nucleophiles

SubstrateNucleophile/SolventTemperature (°C)Rate Constant (k, dm³ mol⁻¹ s⁻¹)
2-Nitrobenzothiazole (BTZ)Methoxide/Methanol251.5 x 10⁻¹
2-Nitrobenzothiazole (BTZ)Piperidine/Methanol256.5 x 10⁻² (catalyzed pathway, k₂')
2-Nitrothiazole (TZ)Piperidine/Methanol254.1 x 10⁻⁴ (catalyzed pathway, k₂')

Data derived from kinetic studies on nitrothiazoles. rsc.org

The nitro group at the 5-position plays a crucial role in activating the benzothiazole ring towards nucleophilic attack. As a strong electron-withdrawing group, it significantly enhances the electrophilicity of the carbon atoms in the aromatic system, particularly the one bearing the chloro substituent. allen.inmdpi.com This electronic effect stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. allen.innih.gov

The position of the nitro group is critical; ortho and para positions to the leaving group provide the most significant rate enhancement due to effective resonance stabilization of the intermediate. allen.innih.gov In this compound, the nitro group is in a position that allows for this stabilization. The presence of the nitro group can make the substitution of the chloro group more facile compared to non-nitrated benzothiazoles. clockss.org

In nucleophilic aromatic substitution reactions, the nature of the leaving group (nucleofuge) is a critical factor. While halogens are common leaving groups, the nitro group can also be displaced under certain conditions. rsc.org Studies comparing the nucleofugicity of chloro and nitro groups in related heterocyclic systems have shown that the nitro group can be a better leaving group than chlorine in some instances. rsc.org

The relative leaving group ability is influenced by factors such as the stability of the departing anion and the nature of the solvent and nucleophile. rsc.org For example, hydrogen bonding between the leaving group and the solvent or nucleophile can significantly affect the rate of departure. rsc.org The high nucleofugicity of the nitro group has been partly attributed to the presence of hydrogen bonds that facilitate its departure. rsc.org

The table below provides a comparison of the rate constant ratios for the displacement of nitro and chloro groups in similar aromatic systems, highlighting the superior leaving group ability of the nitro group in these contexts.

Table 2: Ratios of Rate Constants (kNO₂/kCl) for Nucleophilic Substitution

Substrate SystemNucleophile/SolventkNO₂/kCl Ratio
Substituted Benzothiazoles (conceptual)Alkoxides/AlcoholOften > 1

Conceptual data based on findings that the nitro group is often a better leaving group than chlorine in SNAr reactions. rsc.org

Redox Chemistry of the Nitro Functionality within the this compound Framework

The nitro group in this compound is not only an activating group for nucleophilic substitution but also a site for redox reactions. The nitro functionality can be reduced to an amino group (-NH₂) using various reducing agents. smolecule.comsmolecule.com Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst or the use of metal hydrides like sodium borohydride. smolecule.com This transformation is significant as it provides a synthetic route to 2-chloro-5-aminobenzothiazole, a valuable intermediate for further chemical modifications. smolecule.comresearchgate.net The amino group, being an electron-donating group, alters the electronic properties of the benzothiazole ring, making it more susceptible to electrophilic substitution and changing its reactivity profile.

The redox potential of the nitro group can be harnessed in various applications. For instance, the nitro group can undergo redox cycling, which can lead to the generation of reactive oxygen species, a mechanism that is sometimes exploited in the biological activity of nitroaromatic compounds. researchgate.net

Exploration of Other Reactive Sites and Reaction Intermediates

While the primary reactive site for nucleophilic attack is the carbon at the 2-position bearing the chlorine atom, other positions on the benzothiazole ring can also exhibit reactivity. The presence of the electron-withdrawing nitro group can activate other positions on the benzene (B151609) portion of the molecule to nucleophilic attack, although this is generally less favored than displacement of the chloro group. mdpi.com

Advanced Medicinal Chemistry Research Utilizing 2 Chloro 5 Nitrobenzothiazole As a Scaffold

2-Chloro-5-nitrobenzothiazole and its Analogues as Privileged Pharmacophores

The benzothiazole (B30560) nucleus, a heterocyclic system comprised of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized in medicinal chemistry as a "privileged scaffold." nih.govresearchgate.net This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, making it a foundational structure for the development of diverse therapeutic agents. The unique electronic and structural characteristics of the benzothiazole ring system allow it to serve as a versatile pharmacophore, the essential molecular feature responsible for a drug's pharmacological activity.

Derivatives of benzothiazole, including this compound, have demonstrated a broad spectrum of biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. mdpi.combenthamscience.com The incorporation of the benzothiazole scaffold into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The rigid, bicyclic nature of the scaffold provides a defined three-dimensional orientation for substituent groups, facilitating specific interactions with enzyme active sites or receptors. The presence of nitrogen and sulfur atoms offers sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding. The capacity of this scaffold to be readily functionalized at various positions allows for the systematic modification and optimization of biological activity, reinforcing its status as a privileged structure in drug discovery. nih.gov

In-Depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The biological activity of benzothiazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. mdpi.com Structure-Activity Relationship (SAR) studies have revealed that modifications at the C-2 and C-6 positions are particularly influential in modulating the pharmacological effects of these compounds. benthamscience.com

For instance, in the context of antibacterial agents, the introduction of a chloro group at the 5-position of the benzo portion of the benzothiazole nucleus has been shown to markedly enhance activity both in vitro and in vivo. nih.gov Conversely, moving the chloro substituent to the 7-position leads to diminished in vitro activity and inactivity in vivo. nih.gov Similarly, replacing a 5-chloro substituent with a 5-trifluoromethyl group can result in a significant loss of activity. nih.gov The presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazole derivatives. mdpi.com

The substituent at the 2-position also plays a critical role. The introduction of different moieties at this position can lead to a wide range of biological activities. For example, linking benzothiazole to other heterocyclic rings, such as isatin, through the 2-position has yielded compounds with potent antibacterial activity, particularly against Gram-negative bacteria. nih.gov SAR studies on such hybrids have indicated that the placement of specific substituents, like a bromo group at the 5th position of the isatin ring, can significantly enhance antibacterial efficacy against strains like E. coli and P. aeruginosa. nih.gov

These findings underscore the importance of systematic exploration of the substitution pattern on the benzothiazole scaffold to optimize biological efficacy. The electronic effects (electron-donating vs. electron-withdrawing) and steric properties of the substituents, along with their specific positions on the ring, are key determinants of the resulting compound's interaction with its biological target.

Scaffold hopping and bioisosteric replacement are key strategies in modern drug design aimed at discovering novel chemotypes with improved properties while retaining desired biological activity. researchgate.netnih.gov These approaches involve replacing the core structure (scaffold) of a molecule or specific functional groups with others that are structurally different but maintain similar biological functions. nih.govresearchgate.net The benzothiazole nucleus has been utilized as a starting point for such explorations.

Scaffold hopping aims to replace the central benzothiazole framework with a different chemical motif to access new chemical space, improve physicochemical properties, or circumvent existing patents. researchgate.net For example, researchers have successfully mimicked quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors by designing novel compounds where the core is built from benzothiazole and isatin analogues linked to a 1,2,3-triazole fragment. nih.gov Molecular docking studies confirmed that fragments like benzothiazole contributed significantly to binding within the ATP pocket of the EGFR receptor, demonstrating a successful scaffold hop that retained the intended biological function. nih.gov

Bioisosteric replacement involves substituting a part of a molecule with a bioisostere, a group that retains similar physical or chemical properties and produces broadly similar biological effects. researchgate.netu-strasbg.fr This strategy is often used to enhance potency, improve metabolic stability, or reduce toxicity. The benzothiazole ring itself can be considered a bioisostere for other aromatic systems. For example, the 2(3H)-benzoxazolone heterocycle and its bioisosteric surrogates, like 2(3H)-benzothiazolinone, are known to mimic phenol or catechol moieties in a more metabolically stable form. researchgate.net This highlights the utility of the benzothiazole structure as both a core scaffold and a potential bioisosteric replacement for other chemical groups in drug design.

Pharmacological Profiling and Therapeutic Target Elucidation

Benzothiazole derivatives have been extensively investigated for their antibacterial properties against a wide range of pathogens, including the opportunistic Gram-negative bacterium Pseudomonas aeruginosa and various Gram-positive strains.

Pseudomonas aeruginosa : This bacterium is notoriously difficult to treat due to its intrinsic resistance mechanisms and its ability to form biofilms. nih.gov Research has identified benzothiazole derivatives that can effectively combat P. aeruginosa. For example, a novel benzothiazole derivative, SN12, was found to inhibit biofilm formation at nanomolar concentrations. nih.gov This compound targets the Gac/Rsm two-component regulatory system, which controls virulence factors and biofilm formation in P. aeruginosa. nih.gov Notably, SN12 did not inhibit bacterial growth directly but acted as an antibacterial synergist, significantly enhancing the efficacy of conventional antibiotics like tobramycin, vancomycin, and ciprofloxacin against P. aeruginosa infections in wound models. nih.gov Other studies have shown that isatin-benzothiazole hybrids can exhibit excellent activity against P. aeruginosa, with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 6.2 µg/mL, which is more potent than the reference drug ciprofloxacin in the same study. nih.gov

Gram-Positive Bacteria : Derivatives of 2-aminobenzothiazole (B30445) have demonstrated significant antibacterial potential against Gram-positive bacteria. One study on 2-azidobenzothiazoles found that a derivative (compound 2d) was particularly active against Enterococcus faecalis and Staphylococcus aureus, with a MIC value of 8 µg/mL. nih.gov The study concluded that these compounds were generally more active against Gram-positive than Gram-negative strains. nih.gov Other research has also highlighted the efficacy of benzothiazole derivatives against strains like Bacillus subtilis, Bacillus pumilus, and Streptococcus pyogenes, with some compounds showing MIC values between 1–4 μg/mL, again surpassing the activity of ciprofloxacin in the same tests. nih.gov

Gram-Negative Bacteria : While some benzothiazole series show a preference for Gram-positive bacteria, others have been optimized for activity against Gram-negative strains. nih.gov As mentioned, certain benzothiazole-isatin hybrids displayed superior activity against Gram-negative bacteria, including Escherichia coli, with one derivative showing a MIC of 3.1 µg/mL. nih.gov The structure-activity relationship for these compounds indicated that specific substitutions were key to enhancing their potency against this class of bacteria. nih.gov The outer membrane of Gram-negative bacteria often presents a significant permeability barrier, making the development of effective agents a challenge. plos.org However, the successful development of potent benzothiazole-based compounds highlights the scaffold's versatility in overcoming this barrier through targeted chemical modification.

The following table summarizes the antibacterial activity of selected benzothiazole derivatives against various bacterial strains.

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
Isatin-Benzothiazole Hybrid (41c)Pseudomonas aeruginosa6.2 nih.gov
Isatin-Benzothiazole Hybrid (41c)Escherichia coli3.1 nih.gov
Isatin-Benzothiazole Hybrid (41c)Bacillus cereus12.5 nih.gov
Isatin-Benzothiazole Hybrid (41c)Staphylococcus aureus12.5 nih.gov
2-Azidobenzothiazole (2d)Enterococcus faecalis8 nih.gov
2-Azidobenzothiazole (2d)Staphylococcus aureus8 nih.gov
2-Azidobenzothiazole (2d)Pseudomonas aeruginosa64 nih.gov
5-Methylphenanthridium Benzothiazole (98a/98b)Bacillus subtilis1–4 nih.gov
5-Methylphenanthridium Benzothiazole (98a/98b)Staphylococcus aureus1–4 nih.gov

Antimicrobial Research

Antibiofilm Properties and Inhibition Mechanisms

Derivatives of benzothiazole are recognized for their significant potential in combating bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Research has demonstrated that incorporating the benzothiazole scaffold into other chemical structures, such as 1,2,3,5-tetrazine, can yield compounds with potent antibiofilm capabilities. These hybrid molecules have been shown to prevent biofilm formation by over 50% in bacteria such as Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis. nih.govnih.gov

One of the key mechanisms by which these compounds disrupt biofilms is by interfering with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.govnih.gov By attenuating these QS signals, the benzothiazole derivatives can prevent the establishment of resilient biofilm structures. nih.govnih.gov Furthermore, structural modifications to the benzothiazole core, such as the introduction of a chloro substituent at the 5-position, have been shown to markedly enhance antibiofilm activity. Other strategies include creating benzothiazole-conjugated hydroxamic acid derivatives that act as dual-function biofilm inhibitors by targeting both quorum sensing and iron homeostasis.

Table 1: Antibiofilm Activity of Tetrazine-Benzothiazole Derivatives

CompoundBacterial StrainBiofilm Formation Inhibition (%)Reference
Tetrazine-Benzothiazole 4aK. aerogenes, A. baumannii, E. faecium, S. epidermidis52 - 86.5% nih.gov
Tetrazine-Benzothiazole 4bK. aerogenes, A. baumannii, E. faecium, S. epidermidis57.7 - 79.4% nih.gov
Tetrazine-Benzothiazole 4cK. aerogenes, A. baumannii, E. faecium, S. epidermidis59.9 - 80.3% nih.gov
Antifungal Efficacy (e.g., against Candida albicans)

Benzothiazole derivatives have demonstrated significant antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen. Various studies have explored the synthesis of novel benzothiazole compounds and evaluated their efficacy. For instance, C-6 methyl-substituted benzothiazole derivatives showed potent activity against C. albicans.

Hybrid molecules that combine the benzothiazole scaffold with other heterocyclic systems, such as 1,2,4-triazole, have also been developed. One such compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited a potent Minimum Inhibitory Concentration (MIC) value of 0.39 μg/mL against C. albicans. doaj.org In another study, newly synthesized thiazole derivatives showed very strong activity against multiple clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, indicating efficacy that is comparable or even superior to the standard antifungal drug nystatin. nih.gov The mechanism of action for some of these derivatives is believed to involve disruption of the fungal cell wall or cell membrane. nih.gov

Antiprotozoal Activity (e.g., against Trichomonas vaginalis)

Research into nitro-substituted benzothiazoles has revealed their potent activity against pathogenic protozoa, including Trichomonas vaginalis, the causative agent of trichomoniasis. A study focusing on 6-nitrobenzothiazole acetamides demonstrated excellent in vitro antiprotozoal effects. These compounds were found to be more active than the standard drug, metronidazole.

Specifically, N-(4-chlorophenyl)-2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamide (Compound 7) and N-(4-bromophenyl)-2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamide (Compound 8) showed significant activity against T. vaginalis.

**Table 2: In Vitro Antiprotozoal Activity of 6-Nitrobenzothiazole Acetamides against *T. vaginalis***

CompoundIC₅₀ (µM) against T. vaginalisReference Drug (Metronidazole) IC₅₀ (µM)
Compound 71.071.80
Compound 80.89

The activity of these compounds is often linked to the presence of the nitro group. Analogues of nitazoxanide, a related nitrothiazolyl compound, that lack the reducible nitro-group show significantly lower activity, suggesting that nitro-reduction and the subsequent production of free radicals is a likely mode of action against these protozoa. jnu.ac.bd

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazole derivatives are attributed to several distinct mechanisms of action. A primary factor in their efficacy is the nitro group, which is often essential for their biological activity. nih.gov It is suggested that the reduction of this nitro group can lead to the formation of cytotoxic free radicals within the microbial cell, a mechanism proposed for their antiprotozoal effects. jnu.ac.bd

In bacteria, these compounds can target essential cellular processes through enzyme inhibition. Molecular docking studies have predicted several potential protein targets:

Tyrosyl-tRNA synthetase (TyrRS): Inhibition of this enzyme, which is crucial for protein synthesis, is a probable mechanism of action for some benzothiazole derivatives against S. aureus.

LD-carboxypeptidase (LdcA): This enzyme is involved in the bacterial cell wall peptidoglycan metabolism. Docking studies predict that benzothiazole-based thiazolidinones inhibit LdcA, leading to their antibacterial effect. tandfonline.com

Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB): This enzyme is a key player in the biosynthesis of the bacterial cell wall. Certain benzothiazole derivatives have been identified as inhibitors of the MurB enzyme in E. coli. mdpi.com

Anticancer and Antitumor Research

In Vitro Cytotoxicity Evaluation Across Diverse Cancer Cell Lines

Derivatives based on the benzothiazole scaffold have been extensively evaluated for their cytotoxic effects against a wide array of human cancer cell lines, demonstrating significant potential as anticancer agents. doaj.orgtandfonline.comresearchgate.net Research has shown these compounds to be effective against cancers of the breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HCT-116, SW480), lung (A549), and cervix (HeLa), among others. nih.govtandfonline.comtandfonline.comnih.gov

The potency of these derivatives is often in the low micromolar to nanomolar range. For example, a sulphonamide derivative of 2-amino-6-nitrobenzothiazole (B160904) displayed IC₅₀ values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for MG63 (osteosarcoma) cell lines. nih.govtandfonline.com Another study on new 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione found a derivative (compound 4a) to be highly potent, with IC₅₀ values of 3.84 µM, 5.61 µM, and 7.92 µM against MCF-7, HCT-116, and HepG2 cells, respectively. tandfonline.comnih.gov The presence of the 6-nitro group on the benzothiazole moiety was noted to enhance potency compared to non-nitrated analogues. tandfonline.com

Table 3: Cytotoxicity (IC₅₀) of Selected Benzothiazole Derivatives on Various Cancer Cell Lines

Derivative TypeCell LineIC₅₀ ValueReference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 µg/mL jnu.ac.bd
Sulphonamide-based 2-amino-6-nitrobenzothiazoleBreast (MCF-7)34.5 µM nih.gov
Sulphonamide-based 2-amino-6-nitrobenzothiazoleCervical (HeLa)44.15 µM nih.gov
6-nitrobenzothiazole-thiazolidinedione hybrid (4a)Breast (MCF-7)3.84 µM tandfonline.comnih.gov
6-nitrobenzothiazole-thiazolidinedione hybrid (4a)Colon (HCT-116)5.61 µM tandfonline.comnih.gov
6-nitrobenzothiazole-thiazolidinedione hybrid (4a)Liver (HepG2)7.92 µM tandfonline.comnih.gov
Investigations into Molecular Mechanisms of Antitumor Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The antitumor effects of benzothiazole derivatives are mediated through multiple molecular mechanisms, with the induction of apoptosis (programmed cell death) being a primary pathway. nih.gov One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells. nih.govresearchgate.net This increase in ROS leads to a loss of mitochondrial transmembrane potential, which triggers the intrinsic mitochondrial apoptosis pathway. nih.govresearchgate.netbohrium.com This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.govbohrium.com

Beyond apoptosis induction, enzyme inhibition is another critical mechanism of action for these compounds. Benzothiazole-based derivatives have been identified as effective inhibitors of several enzymes that are crucial for cancer cell survival and proliferation: nih.gov

Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth and division. Benzothiazole derivatives can act as tyrosine kinase inhibitors, disrupting these pathways. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Certain 2-aminobenzothiazole hybrids have been designed as potent VEGFR-2 inhibitors. tandfonline.comnih.gov

Carbonic Anhydrase (CA): Some benzothiazole scaffolds are known to inhibit tumor-associated carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment. Inhibition of these enzymes can be particularly effective against hypoxic tumors. tandfonline.comresearchgate.net

Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. Inhibition of topoisomerases by benzothiazole derivatives can lead to DNA damage and cell death. nih.govnih.gov

By targeting these fundamental cellular processes, benzothiazole derivatives effectively suppress cancer cell proliferation, inhibit migration and invasion, and induce cell death, making them promising candidates for further development in cancer chemotherapy. nih.govbohrium.comnih.gov

Antimalarial Research (e.g., against Plasmodium falciparum and P. berghei)

The benzothiazole scaffold, particularly 2-substituted 6-nitrobenzothiazole derivatives synthesized from 2-chloro-6-nitrobenzothiazole (B1294357), has been a subject of significant antimalarial research. dntb.gov.ua Studies have demonstrated promising activity against both chloroquine-resistant (W2) and sensitive (3D7) strains of Plasmodium falciparum in vitro, as well as against Plasmodium berghei in vivo. rsc.orgmdpi.com

In a comprehensive study of 39 derivatives, two compounds, designated A12 and C7, emerged as having specific and potent antimalarial properties. rsc.org These compounds were not only effective against laboratory strains but also against fresh clinical isolates of P. falciparum. mdpi.com The in vivo assays using P. berghei-infected mice confirmed the efficacy observed in vitro, showing a significant and sustained decrease in parasitemia. rsc.orgmdpi.com The research indicated that radicals such as methoxyphenyl methane sulphonamide, when attached at the 2-position of the 6-nitrobenzothiazole core, could be responsible for the observed antimalarial potential. rsc.org Further structure-activity relationship studies on other derivatives have identified compounds with furoyl and thiophene sulfonamide groups as being particularly effective against P. falciparum. science.gov

**Table 1: In Vitro Antimalarial Activity of Selected Benzothiazole Derivatives against *P. falciparum***

Compound ID Scaffold Target IC50 (µM) - 24 hrs IC50 (µM) - 48 hrs
3b 2-substituted 6-nitrobenzothiazole P. falciparum 24.4 12.3
4 2-substituted 6-nitrobenzothiazole P. falciparum 45.2 19.4

Data sourced from a study on 2,6-substituted benzothiazole derivatives, highlighting the efficacy of compounds with furoyl (3b) and thiophene sulfonamide (4) substitutions. science.gov

Parasite Stage-Dependency Studies

Investigations into the mechanism of action of active benzothiazole derivatives revealed that they are effective against all asexual erythrocytic stages of P. falciparum. rsc.orgmdpi.com However, specific stage-dependent preferences were observed. One of the lead compounds, A12, demonstrated a more pronounced effect on mature schizonts. rsc.orgmdpi.com In contrast, another derivative, C7, was found to be more active against the young schizont forms of the parasite, an activity profile similar to that of chloroquine. rsc.org This stage-specific activity provides valuable insights into the potential molecular targets and mechanisms of these compounds within the parasite's life cycle. rsc.org

Effects on Mitochondrial Membrane Potential in Parasites

A key aspect of the mechanism of action for the most active 6-nitrobenzothiazole derivatives is their ability to disrupt the parasite's mitochondrial function. rsc.orgmdpi.com Both of the lead compounds identified in research, A12 and C7, were found to be active on the mitochondrial membrane potential. rsc.orgmdpi.com This suggests that the antimalarial effect is, at least in part, due to the depolarization of the mitochondrial membrane, which is a critical organelle for the parasite's energy metabolism and survival. rsc.org

Neuroactive and Central Nervous System Applications

The benzothiazole ring system is a recognized scaffold in the discovery of agents targeting the central nervous system. Derivatives have shown potential in several areas, including anticonvulsant, neuroprotective, and enzyme inhibitory applications. auctoresonline.org

Anticonvulsant Activity and Neuroprotection

Derivatives based on a 2-amino-6-nitrobenzothiazole structure have been investigated for their anticonvulsant properties. acs.org A study of semicarbazone derivatives identified several compounds with excellent anticonvulsant activity in various in-vivo animal seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. acs.org

These compounds were also evaluated for their neuroprotective potential. In an organotypic hippocampal slice culture neuroprotection assay, certain derivatives demonstrated the ability to protect against excitotoxic insult. acs.org For instance, compounds 24 and 26 were potent in attenuating kainic acid-mediated cell death. acs.org The lead compound from this series, compound 30, not only showed excellent activity in the MES model but also exhibited neuroprotection in the kainic acid-induced assay with an IC50 of 126.80±1.24μM. acs.org

Table 2: Neuroprotective Activity of 2-amino-6-nitrobenzothiazole Derivatives

Compound ID Assay IC50 (µM)
24 Kainic Acid-Induced Neuroprotection 101.00 ± 1.20
26 Kainic Acid-Induced Neuroprotection 99.54 ± 1.27
30 Kainic Acid-Induced Neuroprotection 126.80 ± 1.24

Data from an assay measuring the attenuation of kainic acid-mediated cell death in organotypic hippocampal slice cultures. acs.org

Acetylcholinesterase Inhibition Studies

The benzothiazole scaffold has been utilized in the design of acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. In one study, a series of novel benzothiazole derivatives were synthesized and evaluated as dual inhibitors of AChE and monoamine oxidase B (MAO-B). rsc.org Several compounds displayed significant activity against the AChE enzyme, with compound 4f being particularly potent, exhibiting an IC50 value of 23.4 ± 1.1 nM. rsc.org

Furthermore, research on hydrazone derivatives of 2-amino-6-nitrobenzothiazole has confirmed their potential as acetylcholinesterase inhibitors through in vitro assays and molecular docking studies. acs.org These findings underscore the utility of the nitrobenzothiazole core in developing potent enzyme inhibitors for neurodegenerative diseases.

Sodium Channel Blocking Potential

The neuroprotective and anticonvulsant effects of benzothiazole derivatives are also linked to their ability to modulate voltage-gated sodium channels. auctoresonline.org Computational studies have been performed to screen for this activity. Semicarbazone derivatives of 2-amino-6-nitrobenzothiazole, which showed a profile resembling the known sodium channel blocker phenytoin, were evaluated in silico for their potential to block the human neuronal sodium channel isoform hNa(v)1.2. acs.org One of the lead anticonvulsant compounds demonstrated a high binding affinity in these computational models, suggesting that sodium channel blockade is a plausible mechanism contributing to its therapeutic effects. acs.org This is consistent with the established role of other benzothiazole-containing molecules, such as Riluzole, which are known blockers of voltage-gated sodium channels and are used clinically for their neuroprotective properties. auctoresonline.org

Serotonin Transporter (SERT) Ligand Development

The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. consensus.app It is a primary target for many antidepressant medications. consensus.app Research into novel SERT ligands is crucial for developing improved therapeutics for depression and other mood disorders.

Derivatives of benzothiazole have been investigated as potential ligands for SERT. In the search for new dual-acting agents that target both the 5-HT1A receptor and SERT, a series of benzothiazole compounds were synthesized and evaluated. researchgate.net While the specific compound this compound was not directly studied in this series, the research highlights the potential of the benzothiazole scaffold in designing SERT ligands. For instance, modifications on the benzothiazole ring system, including the introduction of a chloro group, have been shown to influence binding affinity at the 5-HT1A receptor and SERT. researchgate.net The exploration of different substituents on the benzothiazole core is a key strategy in the development of selective and potent SERT inhibitors. researchgate.net

Antidiabetic Research (e.g., Alpha-Glucosidase Inhibitory Activity)

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.govdergipark.org.tr By delaying carbohydrate digestion and glucose absorption, α-glucosidase inhibitors help to control postprandial hyperglycemia. semanticscholar.orgtandfonline.com Several studies have demonstrated the potential of benzothiazole derivatives as effective α-glucosidase inhibitors.

A series of 5-chloro-2-aryl benzo[d]thiazole derivatives were synthesized and showed potent in vitro α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.gov Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors of the enzyme. nih.gov Furthermore, novel benzothiazole-triazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with the majority of the compounds showing superior activity compared to acarbose. semanticscholar.orgmdpi.com The introduction of a chlorine atom into the benzothiazole ring was found to significantly increase the inhibitory activity. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzothiazole Derivatives

Compound Modification IC50 (µM) Reference
Acarbose (Standard) - 840 ± 1.73 nih.gov
Compound 4 5-chloro-2-(2,4-dihydroxyphenyl)benzo[d]thiazole 22.1 ± 0.9 nih.gov
Compound 9 5-chloro-2-(4-hydroxy-3-methoxyphenyl)benzo[d]thiazole 23.4 ± 1.2 nih.gov
Compound 10 5-chloro-2-(3-bromo-4-hydroxyphenyl)benzo[d]thiazole 25.6 ± 1.5 nih.gov
Compound 6s 5-Chloro-2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole 20.7 mdpi.com
Compound 6o 5-Chloro-2-(((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole 22.3 mdpi.com

This table is interactive. Click on the headers to sort the data.

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Benzothiazole and its derivatives have garnered significant interest for their anti-inflammatory properties. nih.govnih.govmdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov

Several studies have reported the synthesis and evaluation of benzothiazole derivatives as anti-inflammatory agents. For instance, a series of 2-amino benzothiazole derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.govmdpi.com Notably, a compound with a chloro substitution at the 5-position of the benzothiazole ring was among the most active in the series. nih.govmdpi.comnih.gov Other research has focused on synthesizing novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties, which also demonstrated potent in vivo anti-inflammatory effects. nih.gov Additionally, some pyrazole-substituted 6-nitrobenzimidazoles, which share structural similarities, have been synthesized from precursors that could be derived from this compound and have shown good anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound Structure Description Animal Model Activity Reference
Bt2 5-chloro-1,3-benzothiazole-2-amine Carrageenan-induced mice paw edema Most active in the series, comparable to diclofenac sodium nih.govmdpi.com
17c N-(6-nitro-1,3-benzothiazol-2-yl)-2-(N-(phenyl)acetamido)acetamide Carrageenan-induced rat paw edema 72-80% inhibition nih.gov
17i N-(6-nitro-1,3-benzothiazol-2-yl)-2-(N-(4-chlorophenyl)acetamido)acetamide Carrageenan-induced rat paw edema 64-78% inhibition nih.gov

This table is interactive. Click on the headers to sort the data.

Antioxidant Properties and Mechanistic Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. ijprajournal.com Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com Benzothiazole derivatives have been investigated for their antioxidant potential. ijprajournal.comnih.gov

Mechanistic studies, often supported by density functional theory (DFT) calculations, help to rationalize the observed antioxidant activities. researchgate.netresearchgate.net These studies suggest that the antioxidant mechanism can involve processes like hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical. researchgate.net

Antitubercular and Antiviral Activity Assessments

The emergence of drug-resistant strains of Mycobacterium tuberculosis and various viral pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown promise in both of these areas.

In the realm of antitubercular research, nitrobenzothiazole derivatives have been identified as having interesting activity. ekb.eg Virtual screening efforts have led to the discovery of novel nitrobenzothiazole inhibitors of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), a potential drug target. Some of these compounds also exhibited bactericidal activity in whole-cell assays against Mycobacterium smegmatis. The antitubercular activity of benzothiazole derivatives is often influenced by the substituents on the ring, with chloro and bromo groups being more effective than a nitro group in some instances. ijprajournal.com

Regarding antiviral activity, while direct studies on this compound are limited, research on structurally related compounds suggests potential. For example, a nitrobenzene derivative, MDL-860, was found to inhibit the replication of several picornaviruses. nih.govnih.gov Furthermore, pyridobenzothiazolone analogues have demonstrated broad-spectrum antiviral activity against various respiratory viruses. The synthesis and evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have also shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although this was associated with cytotoxicity.

Other Enzyme Inhibition Profiles (e.g., c-Jun N-terminal kinase inhibition)

c-Jun N-terminal kinases (JNKs) are a family of protein kinases that play a critical role in cellular responses to stress and are implicated in various diseases, including type 2 diabetes, inflammation, and cancer. researchgate.net As such, JNK inhibitors are considered promising therapeutic agents. researchgate.net

A series of 2-thioether-benzothiazoles, which can be synthesized from 2-chlorobenzothiazole (B146242) precursors, have been developed and evaluated as JNK inhibitors. researchgate.netderpharmachemica.com Structure-activity relationship (SAR) studies led to the discovery of potent and allosteric JNK inhibitors with selectivity over other kinases like p38. researchgate.netderpharmachemica.com One notable compound, BI-87G3, a 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative, demonstrated the ability to inhibit TNF-α stimulated phosphorylation of c-Jun in a cell-based assay with an IC50 of 15 µM. researchgate.net This research highlights a promising avenue for developing JNK-related therapeutics by targeting the protein-protein interaction between JNK and its scaffolding protein, JIP. researchgate.net

Table 3: JNK Inhibition by a Benzothiazole Derivative

Compound Description Assay IC50 Reference
BI-87G3 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative Cell-based LanthaScreen™ kinase assay (inhibition of TNF-α stimulated phosphorylation of c-Jun) 15 µM researchgate.net

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Cheminformatics for 2 Chloro 5 Nitrobenzothiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For benzothiazole (B30560) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating key binding interactions. biointerfaceresearch.comnih.govnih.gov

Studies on various benzothiazole analogs have shown that their binding to protein targets is often governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.netmdpi.com For instance, in studies involving antimicrobial agents, benzothiazole derivatives were docked into the active sites of enzymes like E. coli dihydroorotase to predict their inhibitory potential. nih.gov Similarly, docking studies on benzothiazole-thiazole hybrids against the p56lck enzyme, a target in cancer therapy, have revealed critical interactions within the ATP binding site. biointerfaceresearch.com

For 2-Chloro-5-nitrobenzothiazole, molecular docking simulations can be employed to screen a wide array of protein targets to hypothesize its potential biological roles. The chlorine atom at the 2-position and the nitro group at the 5-position are expected to significantly influence its binding profile. The nitro group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding or hydrophobic interactions. Docking this compound into various active sites would provide insights into its binding energy, conformational preferences, and the specific amino acid residues it is likely to interact with, thereby guiding experimental validation. nih.gov

Table 1: Examples of Molecular Docking Targets for Benzothiazole Derivatives
Target ProteinTherapeutic AreaKey Interacting Residues (Examples from Literature)Potential Interactions
p56lck KinaseAnticancerNot specified in abstractATP-competitive binding, H-bonds, hydrophobic interactions
E. coli DihydroorotaseAntimicrobialNot specified in abstractEnzyme inhibition, H-bonds, electrostatic interactions
Sec14p (lipid transfer protein)AntifungalNot specified in abstractHydrophobic pocket binding, H-bonds
DAPA (7,8-Diamino pelargonic acid aminotransaminase)Anti-tubercularNot specified in abstractH-bonds, hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By establishing a correlation between molecular descriptors (physicochemical properties, electronic properties, or 3D features) and an observed activity, QSAR can be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive capability is invaluable in drug discovery for prioritizing candidates for synthesis and testing.

QSAR studies have been successfully applied to benzothiazole derivatives to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. researchgate.netresearchgate.net For example, a QSAR analysis of nitrobenzothiazole derivatives as antimalarial agents identified key descriptors that correlate with their inhibitory concentration (IC50) values. researchgate.net These models help in identifying which structural modifications, such as the placement of electron-withdrawing or donating groups, are likely to enhance biological efficacy.

A QSAR model for a series of analogs of this compound could be developed to guide the design of more potent molecules. This would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then calculating a range of molecular descriptors. Statistical methods, such as multiple linear regression (MLR), would be used to build a predictive model. For this compound, key descriptors would likely include those related to its hydrophobicity (LogP), electronic properties (dipole moment, atomic charges), and steric parameters, reflecting the influence of the chloro and nitro substituents.

Table 2: Hypothetical Workflow for a QSAR Study of this compound Analogs
StepDescriptionKey Parameters/Descriptors
1. Data Set AssemblySynthesize and test a series of this compound analogs for a specific biological activity (e.g., enzyme inhibition).IC50 or EC50 values.
2. Descriptor CalculationCalculate a wide range of molecular descriptors for each compound in the series using computational software.Topological, electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic (e.g., LogP) descriptors.
3. Model DevelopmentUse statistical methods to build a mathematical equation linking the descriptors to the biological activity. The data is typically split into a training set and a test set.Multiple Linear Regression (MLR), Partial Least Squares (PLS).
4. Model ValidationAssess the statistical significance and predictive power of the model using the test set and cross-validation techniques.Correlation coefficient (R²), Cross-validated R² (Q²), Predictive R² for the external test set. mdpi.com
5. PredictionUse the validated QSAR model to predict the activity of new, virtual compounds to prioritize synthesis.Predicted IC50/EC50 values.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide deep insights into a molecule's geometry, stability, and electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govugm.ac.id

For benzothiazole and its derivatives, DFT studies have been used to analyze their molecular structure, vibrational spectra, and electronic characteristics. scirp.orgmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more reactive. researchgate.net DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. scirp.org

Applying DFT calculations to this compound would allow for the precise determination of its 3D geometry and electronic properties. The strong electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom would significantly influence the electron density distribution across the benzothiazole ring system. Calculating the HOMO-LUMO gap would provide a quantitative measure of its reactivity. Furthermore, MEP maps would highlight the electron-rich (negative potential, likely around the nitro group's oxygen atoms and thiazole (B1198619) nitrogen) and electron-poor (positive potential) regions of the molecule, offering clues to its intermolecular interactions. scirp.org

Table 3: Key Parameters from DFT Calculations and Their Significance
ParameterSignificanceAnticipated Influence on this compound
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles.The planarity of the benzothiazole ring system will be determined.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.Expected to be lowered by the electron-withdrawing nitro and chloro groups.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Expected to be significantly lowered, making the molecule a good electron acceptor.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity.The gap is likely to be relatively small, suggesting higher reactivity compared to unsubstituted benzothiazole.
Dipole Moment (µ)Measures the overall polarity of the molecule.A significant dipole moment is expected due to the polar nitro and chloro groups.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying sites for intermolecular interactions.Negative potential expected near the nitro-oxygens and thiazole nitrogen; positive potential on the aromatic protons.

Molecular Dynamics Simulations to Understand Binding and Conformation

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are often used to study the stability of ligand-protein complexes obtained from molecular docking. By simulating the complex in a dynamic, solvated environment, one can assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.govnih.gov

In studies of benzothiazole derivatives, MD simulations have been used to validate docking results and provide a more detailed understanding of the binding event. For example, after docking a benzothiazole inhibitor into a target protein, an MD simulation can be run for tens or hundreds of nanoseconds. Analysis of the simulation trajectory can reveal the stability of key hydrogen bonds, the flexibility of the ligand in the binding pocket, and whether the ligand induces conformational changes in the protein. nih.govnih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex over time.

For a protein-ligand complex involving this compound, an MD simulation would be a critical step following a promising docking result. It would allow for the assessment of the dynamic stability of the predicted binding pose. The simulation could confirm whether the key interactions, such as hydrogen bonds involving the nitro group, are maintained over time. It would also provide insights into the role of water molecules in mediating ligand-protein interactions and offer a more accurate estimation of the binding free energy, thus strengthening the case for its potential biological activity.

Table 4: Insights Gained from Molecular Dynamics (MD) Simulations
Analysis TypePurposeInformation Obtained for a this compound Complex
RMSD (Root Mean Square Deviation)To assess the structural stability of the protein and the ligand's pose over time.Low RMSD values would indicate a stable binding complex.
RMSF (Root Mean Square Fluctuation)To identify the flexibility of different regions of the protein upon ligand binding.Highlights which amino acid residues are most affected by the binding of the ligand.
Hydrogen Bond AnalysisTo monitor the formation and stability of hydrogen bonds between the ligand and protein.Confirms if predicted hydrogen bonds (e.g., with the nitro group) are persistent throughout the simulation.
Binding Free Energy Calculation (e.g., MM/PBSA)To provide a more accurate estimation of the binding affinity.Quantifies the strength of the interaction between this compound and its target.
Conformational AnalysisTo observe changes in the ligand's shape and the protein's structure during the simulation.Reveals the dynamic nature of the binding and any induced-fit effects.

Advanced Spectroscopic Techniques in 2 Chloro 5 Nitrobenzothiazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 2-chloro-5-nitrobenzothiazole. By analyzing the chemical shifts, coupling constants, and multiplicity of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the chloro substituent, along with the influence of the fused thiazole (B1198619) ring, significantly affects the chemical shifts of these aromatic protons, typically causing them to appear in the downfield region of the spectrum (δ 7.5-9.0 ppm). The proton at the C4 position is anticipated to be the most deshielded due to the strong anisotropic effect of the adjacent nitro group. The splitting patterns, governed by proton-proton spin coupling, provide crucial information about the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show seven distinct signals corresponding to the seven carbon atoms of the benzothiazole (B30560) core. The carbons directly attached to the electronegative chlorine, nitrogen, and sulfur atoms (C2, C5, C7a, C3a) would exhibit characteristic chemical shifts. Specifically, the C2 carbon, bonded to both chlorine and nitrogen, would be significantly downfield.

Conformational analysis, while less critical for a rigid aromatic system like this, can be inferred from through-space interactions observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), should any rotational freedom or steric hindrance effects be relevant.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-4¹H NMR~8.8 - 9.0d (doublet)J ≈ 2.5 Hz
H-6¹H NMR~8.2 - 8.4dd (doublet of doublets)J ≈ 9.0 Hz, 2.5 Hz
H-7¹H NMR~7.8 - 8.0d (doublet)J ≈ 9.0 Hz
C-2¹³C NMR~155 - 160--
C-4¹³C NMR~120 - 125--
C-5¹³C NMR~145 - 150--
C-6¹³C NMR~125 - 130--
C-7¹³C NMR~122 - 127--
C-3a¹³C NMR~130 - 135--
C-7a¹³C NMR~150 - 155--

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying non-covalent intermolecular interactions in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the vibrations of specific bonds. Key expected absorptions include the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹. The C-Cl stretching vibration usually appears as a strong band in the 700-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-O give strong IR signals, less polar bonds like C=C and C-S often produce strong Raman signals. The symmetric vibrations, in particular, tend to be more intense in Raman spectra. Therefore, the symmetric stretch of the NO₂ group and the vibrations of the benzothiazole ring system would be clearly observable. Analysis of peak shifts between solid-state and solution-phase spectra can provide insights into intermolecular interactions such as π-π stacking.

Table 2. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumStrong
C=N Stretch (Thiazole)1600 - 1650MediumMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
NO₂ Asymmetric Stretch1530 - 1560StrongMedium
NO₂ Symmetric Stretch1340 - 1360StrongStrong
C-Cl Stretch700 - 800StrongMedium
NO₂ Bending800 - 850MediumWeak

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₃ClN₂O₂S), the molecular weight is 214.63 g/mol .

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision (to several decimal places), allowing for the unambiguous determination of the elemental formula. The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of the chlorine atom, with two peaks at m/z values corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.

The fragmentation pattern under electron impact (EI) ionization can be predicted based on the stability of the resulting fragments. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Loss of NO₂: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z 168.

Loss of Cl: Cleavage of the C-Cl bond would yield a fragment at m/z 179.

Loss of CO or CS: The heterocyclic ring can undergo cleavage, leading to the loss of carbon monoxide or thiocarbonyl species.

Table 3. Predicted Mass Spectrometry Fragmentation for this compound.
m/z ValueProposed Fragment IonProposed Neutral Loss
214 / 216[C₇H₃ClN₂O₂S]⁺ (Molecular Ion, M⁺)-
184 / 186[C₇H₃ClNS]⁺NO
168 / 170[C₇H₃ClS]⁺NO₂
179[C₇H₃N₂O₂S]⁺Cl
133[C₆H₃Cl]⁺NO₂, CS

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The spectrum of this compound is characterized by electronic transitions within its conjugated π-system. The presence of the benzothiazole ring system, conjugated with a nitro group, creates chromophores that absorb strongly in the UV region.

Two main types of transitions are expected for this molecule:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the main absorption bands in conjugated systems.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the nitro group, or the nitrogen and sulfur of the thiazole ring) to a π* antibonding orbital. These transitions are generally of much lower intensity (lower ε) than π → π* transitions. utoronto.ca

The absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromes. The combination of the benzothiazole system and the powerful electron-withdrawing nitro group is expected to cause a bathochromic (red) shift, moving the λmax to longer wavelengths compared to unsubstituted benzothiazole.

This technique is also highly useful for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This allows for the precise determination of the concentration of this compound in a solution by measuring its absorbance at a specific λmax.

Electron Spin Resonance (ESR) Spectroscopy for Metal Complex Characterization and Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal complexes. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, the technique is highly relevant for studying its derivatives or reaction intermediates.

Radical Studies: The nitroaromatic moiety of the molecule can be chemically or electrochemically reduced to form a nitro anion radical, [C₇H₃ClN₂O₂S]⁻˙. This radical species would be ESR-active. The resulting ESR spectrum would provide detailed information about the electronic structure of the radical. The g-factor would be characteristic of a nitro-anion radical, and the hyperfine coupling constants would reveal the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N of the nitro group and the protons on the aromatic ring. This analysis can map the spin density distribution across the molecule.

Metal Complex Characterization: this compound can act as a ligand, coordinating to paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Co(II)) through its nitrogen or sulfur atoms. If the resulting metal complex is paramagnetic, ESR spectroscopy can be used to probe the coordination environment of the metal center. nih.gov The g-values and hyperfine coupling to the metal nucleus provide insights into the geometry of the complex (e.g., tetrahedral, octahedral), the nature of the metal-ligand bonding (covalent vs. ionic), and the identity of the coordinating atoms. nih.gov

Applications of 2 Chloro 5 Nitrobenzothiazole in Materials Science and Agrochemical Research

Utilization as a Key Organic Intermediate for Specialty Chemicals (e.g., Dyes, Pigments, Functional Polymers)

2-Chloro-5-nitrobenzothiazole is a recognized intermediate in the synthesis of various specialty chemicals, particularly within the dye industry. The benzothiazole (B30560) ring system is a core component of many chromophores, and the presence of a nitro group often enhances color properties. This compound serves as a starting material for producing disperse azo dyes, which are used for coloring synthetic fibers like polyester. For instance, through diazotization and coupling reactions, derivatives of 2-amino-5-nitrobenzothiazole (which can be synthesized from this compound) are used to create a range of dyes.

The reactivity of the chloro and nitro groups allows for a variety of chemical transformations, making it a pivotal building block for more complex molecules. While thiazole (B1198619) derivatives are being explored for their potential to be incorporated into functional polymers to impart properties such as enhanced thermal stability or flame retardancy, specific examples detailing the direct polymerization of this compound are not extensively documented in the available research. nbinno.com Its primary established role in materials is as a precursor for dyes and pigments.

Development of Novel Nonlinear Optical (NLO) Chromophores

The structural characteristics of nitrobenzothiazole derivatives make them attractive candidates for the development of novel nonlinear optical (NLO) chromophores. NLO materials are crucial for applications in optoelectronics, including optical signal modulation and data storage. researchgate.net The efficacy of an NLO chromophore often relies on a "push-pull" molecular design, where an electron-donating group is connected to an electron-accepting group through a conjugated π-electron system.

In derivatives of this compound, the nitro group acts as a strong electron acceptor. The benzothiazole ring itself can be part of the conjugated bridge. researchgate.net Research has demonstrated that azo dyes based on a 4-chlorothiazole (B1590448) moiety functionalized with strong acceptor groups exhibit high NLO properties. mdpi.com Specifically, derivatives created from 2-amino-6-nitrobenzothiazole (B160904) (a closely related compound) have been synthesized to create dyes with good second-order nonlinear properties. mdpi.com These compounds leverage the electron-deficient nature of the thiazole ring and the strong accepting power of the nitro group to achieve the intramolecular charge transfer necessary for a significant NLO response. researchgate.netmdpi.com Such chromophores are noted for having a favorable trade-off between nonlinearity, optical transparency, and thermal stability. researchgate.net

Applications in Agrochemical Formulations

Benzothiazole derivatives have a broad spectrum of biological activities that are important in agrochemical applications, including the development of insecticides and herbicides. nih.gov Research into derivatives of chlorobenzothiazole and nitrobenzothiazole has identified significant potential for pest management, specifically targeting the cotton leafworm, Spodoptera littoralis.

Insect Growth Regulators (IGRs) are compounds that interfere with the normal development and molting of insects, offering a more targeted approach to pest control compared to conventional broad-spectrum insecticides. Certain derivatives synthesized from nitrobenzothiazole precursors have demonstrated potent IGR activity against the 4th instar larvae of Spodoptera littoralis. One notable compound, 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, showed high toxicity with a median lethal concentration (LC50) value of 35.29 ppm, indicating its effectiveness as an IGR agent.

Table 1: Insect Growth Regulatory (IGR) Activity of a Nitrobenzothiazole Derivative Against S. littoralis

CompoundTarget PestLC50 (ppm)
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Compound 5)Spodoptera littoralis larvae35.29

Source: Data extracted from toxicity studies on nitrobenzothiazole derivatives. researchgate.net

Antifeedants are substances that deter insects from feeding, thereby protecting crops from damage. The antifeedant properties of nitrobenzothiazole derivatives have been evaluated against S. littoralis larvae using a leaf dip method. The compound 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione displayed high antifeedant activity. researchgate.net The presence of the pyrimidine (B1678525) and dione (B5365651) groups in conjunction with the nitrobenzothiazole core is thought to contribute to this efficacy. researchgate.net

Table 2: Antifeedant Activity of a Nitrobenzothiazole Derivative Against S. littoralis

CompoundActivity Level
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Compound 5)High

Source: Qualitative assessment from studies on synthesized benzothiazole derivatives. researchgate.net

To understand the mode of action of these compounds, their effects on key insect enzymes and biochemicals have been studied. The derivative 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was found to significantly alter the activity of several enzymes in the homogenates of treated S. littoralis larvae. It caused a notable increase in chitinase (B1577495) activity by 21.2% while significantly decreasing phenoloxidase activity by -29.87% compared to the control group. researchgate.net Furthermore, all tested benzothiazole derivatives, including the nitro-substituted compound, were observed to increase the level of acetylcholinesterase. researchgate.net Such disruptions in enzyme function can lead to developmental failures, neurotoxicity, and ultimately, insect mortality.

Table 3: Biochemical Impact of a Nitrobenzothiazole Derivative on S. littoralis Larvae

Biochemical ParameterPercent Change Compared to Control
Chitinase Activity+21.2%
Phenoloxidase Activity-29.87%

Source: Data from biochemical studies on 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. researchgate.net

Future Research Directions and Translational Perspectives for 2 Chloro 5 Nitrobenzothiazole

Development of More Efficient and Environmentally Benign Synthetic Methodologies

Traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, which pose environmental and economic challenges. airo.co.inmdpi.com The future of synthesizing 2-Chloro-5-nitrobenzothiazole and related compounds lies in the adoption of green chemistry principles. airo.co.in These approaches aim to reduce waste, minimize energy consumption, and use safer reagents. airo.co.in

Future research will likely focus on several key areas:

Use of Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a primary goal. airo.co.inorgchemres.org Reactions in aqueous media, sometimes facilitated by catalysts like cetyltrimethyl ammonium (B1175870) bromide (CTAB), have already shown promise for synthesizing 2-substituted benzothiazoles. scispace.com

Catalyst Innovation: The development of reusable, heterogeneous catalysts such as silica (B1680970) sulfuric acid or tin pyrophosphate can simplify product purification and reduce waste. mdpi.comresearchgate.net Metal-free and catalyst-free reactions, which proceed under mild conditions, represent an even more sustainable approach. mdpi.comnih.gov

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inresearchgate.net

These methodologies promise not only to make the production of benzothiazole derivatives more sustainable but also to potentially improve yields and reduce costs, facilitating broader research and application.

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

Feature Traditional Methods Green Chemistry Approaches
Solvents Volatile organic compounds (e.g., toluene, dichloromethane) Water, ethanol, ionic liquids, deep eutectic solvents airo.co.in
Catalysts Homogeneous metal catalysts (e.g., Cu, Pd), corrosive reagents mdpi.com Reusable heterogeneous catalysts (e.g., silica sulfuric acid), biocatalysts, metal-free catalysts airo.co.inresearchgate.net
Energy Input Conventional heating (reflux) Microwave irradiation, ultrasonic energy airo.co.in
Reaction Time Often several hours to days Minutes to a few hours mdpi.com
Waste Generation High, with difficult-to-recycle byproducts Low, with an emphasis on recyclable catalysts and solvents airo.co.in

| Work-up | Complex extraction and purification steps | Simple filtration and minimal purification orgchemres.org |

Discovery of New Pharmacological Targets and Therapeutic Applications

The benzothiazole nucleus is a "privileged scaffold" known to interact with a multitude of biological targets, conferring a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netbenthamscience.com While 2-amino-6-nitrobenzothiazole (B160904) is noted as an intermediate for compounds with potential antimicrobial and anticancer properties, the full therapeutic landscape for derivatives of this compound remains to be explored. chemimpex.com

Future research should be directed towards:

Anticancer Drug Development: Benzothiazole derivatives have shown potent activity against various cancer cell lines by inhibiting key proteins involved in tumor growth and proliferation. nih.govnih.gov Prospective targets for this compound analogues include Vascular Endothelial Growth Factor Receptor (VEGFR-2), protein kinases like EGFR and PI3K, and regulators of apoptosis such as the p53-MDM2 pathway. nih.govnih.govnih.gov

Antimicrobial Agents: With the rise of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Benzothiazoles have demonstrated activity against bacteria by targeting enzymes involved in essential processes like cell wall synthesis or DNA replication. researchgate.net Specifically, nitrobenzothiazole compounds have been identified as potential inhibitors of ATP phosphoribosyl transferase (HisG) in M. tuberculosis. nih.gov

Neurodegenerative and Inflammatory Diseases: Certain benzothiazoles, such as the approved drug Riluzole, are used in treating neurodegenerative diseases. wikipedia.org Exploring the potential of this compound derivatives to modulate targets involved in inflammation (e.g., cyclooxygenases) or neurodegeneration could open new therapeutic avenues. nih.gov

Systematic screening of compound libraries derived from this compound against a wide range of biological targets will be crucial for uncovering novel therapeutic applications.

Table 2: Potential Pharmacological Targets for Benzothiazole Scaffolds

Target Class Specific Target Example Potential Therapeutic Application
Protein Kinases VEGFR-2, EGFR, PI3K, CDK2 nih.govnih.govbenthamdirect.com Oncology (various cancers)
Apoptosis Regulators p53-MDM2 nih.gov Oncology (breast cancer)
Enzymes (Cancer-related) Carbonic Anhydrase IX/XII nih.gov Oncology (hypoxic tumors)
Enzymes (Antimicrobial) ATP Phosphoribosyl Transferase (HisG), DHPS nih.govmdpi.com Tuberculosis, Bacterial Infections
Inflammatory Enzymes Cyclooxygenase-2 (COX-2) nih.gov Anti-inflammatory

| Neurotransmitter Receptors | Dopamine Receptors wikipedia.org | Neurological Disorders |

Integration of Advanced Computational Design with Experimental Validation for Lead Optimization

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. researchgate.net In silico methods allow for the rational design of novel molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.

The integration of these computational strategies is a vital future direction for developing derivatives of this compound:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific biological target. ijprajournal.com It can be used to screen virtual libraries of benzothiazole derivatives against known protein targets (e.g., kinase active sites) to prioritize candidates for synthesis and experimental testing. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide insights into how the three-dimensional properties of a molecule (e.g., shape, electrostatic potential) influence its biological activity. benthamdirect.com These models can guide the modification of the this compound scaffold to enhance target affinity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early assessment of "drug-likeness" helps to identify candidates with favorable pharmacokinetic profiles and a lower risk of failure in later stages of drug development.

This synergistic workflow, where computational predictions guide experimental synthesis and testing, which in turn refines the computational models, creates a powerful cycle for efficient lead optimization.

Table 3: A Computational-Experimental Workflow for Lead Optimization

Step Activity Description
1. Target Identification In Silico & Experimental Identify a relevant biological target (e.g., VEGFR-2) for the desired therapeutic effect.
2. Virtual Screening In Silico (Molecular Docking) Screen a virtual library of this compound derivatives against the 3D structure of the target to identify potential binders. nih.gov
3. Synthesis & In Vitro Assay Experimental Synthesize the highest-ranking candidates and test their biological activity (e.g., IC50 value) against the target protein.
4. SAR & Model Refinement In Silico (3D-QSAR) Use the experimental data to build and refine a 3D-QSAR model that correlates molecular structure with activity. benthamdirect.com
5. Rational Design In Silico Use the QSAR model to design new derivatives with predicted higher potency and improved ADMET properties. nih.gov

| 6. Iterative Optimization | Experimental & In Silico | Synthesize and test the newly designed compounds, feeding the results back into the model for further refinement. |

Design and Synthesis of Multifunctional Agents Based on the Benzothiazole Scaffold

Complex diseases such as cancer often involve multiple pathological pathways. mdpi.com A promising therapeutic strategy is the development of multifunctional or hybrid molecules that can modulate several targets simultaneously. nih.gov This approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to combination therapies using separate drugs. mdpi.com

The benzothiazole scaffold is an ideal foundation for creating such multifunctional agents. researchgate.netnih.gov Future research can explore:

Molecular Hybridization: This involves covalently linking the this compound core with another distinct pharmacophore known to have a complementary biological activity. nih.gov For example, combining the benzothiazole scaffold with moieties like thiazolidinedione or 1,3,4-thiadiazole (B1197879) could yield hybrid compounds with enhanced anticancer activity through synergistic mechanisms. nih.gov

Multi-target Directed Ligands: A single benzothiazole derivative can be designed to interact with multiple biological targets. For instance, researchers have developed benzothiazoles that exhibit combined antioxidant, photoprotective, and antiproliferative activities, making them potential agents for preventing and treating skin damage and cancer. mdpi.comnih.govnih.gov

Designing multifunctional agents requires a deep understanding of the structure-activity relationships for each target and careful optimization to achieve a balanced activity profile.

Table 4: Potential Pharmacophores for Hybridization with the Benzothiazole Scaffold

Pharmacophore Associated Activity Potential Therapeutic Benefit
Thiazolidinedione Anticancer, Antidiabetic nih.gov Synergistic anticancer effects
1,3,4-Thiadiazole Anticancer, Antimicrobial nih.gov Broad-spectrum anticancer/antimicrobial agent
Cyanothiouracil VEGFR-2 Inhibition nih.gov Potent anti-angiogenesis agent
Acyl Hydrazone Antioxidant, Antiproliferative mdpi.com Multifunctional anticancer and protective agent

| 1,2,3-Triazole | Anticancer, Antimicrobial researchgate.net | Dual-target anticancer therapy |

Exploration of Nanotechnology and Targeted Drug Delivery Systems for Benzothiazole Derivatives

Even highly potent drug candidates can fail if they cannot be delivered effectively to the target site in the body. Conventional drug administration often suffers from poor solubility, low bioavailability, and off-target toxicity. mdpi.com Nanotechnology offers powerful solutions to overcome these challenges through the design of advanced drug delivery systems. elsevierpure.comdovepress.com

The application of nanocarriers to deliver this compound derivatives is a critical area for future translational research:

Enhanced Bioavailability and Solubility: Encapsulating hydrophobic benzothiazole compounds within nanocarriers such as liposomes, polymeric nanoparticles, or micelles can improve their solubility in aqueous environments and protect them from premature degradation, thus increasing their bioavailability. mdpi.comdovepress.com

Targeted Delivery: Nanocarriers can be engineered to specifically target diseased tissues, such as tumors. This can be achieved through passive targeting (the enhanced permeability and retention effect) or active targeting, where ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells are attached to the nanocarrier surface. elsevierpure.com

Controlled Release: Drug release from nanocarriers can be controlled, providing sustained drug levels at the target site over an extended period. mdpi.com This can improve therapeutic efficacy while minimizing systemic toxicity and side effects.

The exploration of various nanocarrier platforms will be essential to translate the in vitro potency of novel this compound derivatives into effective in vivo therapies.

Table 5: Nanocarriers for Potential Delivery of Benzothiazole Derivatives

Nanocarrier Type Description Key Advantages for Drug Delivery
Liposomes Spherical vesicles composed of a phospholipid bilayer. Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. High stability; sustained drug release; surface can be easily modified for targeting. dovepress.com
Micelles Self-assembling core-shell structures formed by amphiphilic molecules. Excellent for solubilizing poorly water-soluble drugs; small size allows for tissue penetration. elsevierpure.com
Dendrimers Highly branched, tree-like macromolecules with a well-defined structure. Precise control over size and drug loading; multivalency for attaching targeting ligands. elsevierpure.com

| Quantum Dots | Semiconductor nanocrystals with unique optical properties. | Can be used for simultaneous drug delivery and imaging (theranostics). dovepress.com |

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-nitrobenzothiazole, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves halogenation and nitration steps. For example:

  • Halogenation: Chlorination of benzothiazole derivatives using reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane or benzene under reflux (4–12 hours).
  • Nitration: Introduction of the nitro group via nitrating agents (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–50°C).
    Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. benzene), reaction time, and stoichiometric ratios of reagents. For instance, SOCl₂ with N-methylacetamide in benzene at reflux achieves higher selectivity compared to oxalyl dichloride in DMF .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorine and nitro group positions).
  • IR Spectroscopy: Peaks near 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch) are diagnostic.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal structure and confirms regiochemistry.
    Cross-validation using multiple techniques is essential to avoid misinterpretation, especially when spectral data overlaps with byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for bioactive derivatives:

  • Antifungal Agents: Derivatives like 2-amino-5-chlorobenzothiazole show activity against Candida spp. via thiazole ring interactions with fungal enzymes .
  • Enzyme Inhibitors: The nitro group enhances electrophilicity, enabling covalent binding to catalytic cysteine residues in target proteins.
  • Anticancer Probes: Structural analogs inhibit kinases involved in proliferation pathways (e.g., MAPK/ERK) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may increase side reactions. Non-polar solvents (e.g., benzene) favor chlorination.
  • Catalytic Additives: Lewis acids like FeCl₃ or ZnCl₂ enhance nitration regioselectivity.
  • Temperature Control: Lower temperatures (0–20°C) reduce decomposition of nitro intermediates.
    A comparative study using HPLC to monitor reaction progress is recommended to identify optimal conditions .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing nitro vs. carbonyl peaks in IR).
  • X-ray Diffraction: Definitive structural assignment for crystalline derivatives.
  • Computational Modeling: DFT calculations predict 1^1H NMR chemical shifts and validate experimental data .

Q. What strategies are effective in elucidating the mechanism of biological activity for this compound derivatives?

Methodological Answer:

  • Enzyme Assays: Measure inhibition kinetics (e.g., IC₅₀) against target enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase).
  • Molecular Docking: Simulate ligand-enzyme interactions using software like AutoDock Vina to identify binding motifs.
  • Metabolite Profiling: LC-MS/MS tracks metabolic stability and reactive intermediate formation .

Q. How can computational chemistry aid in the design of novel this compound analogs?

Methodological Answer:

  • QSAR Modeling: Predict bioactivity based on electronic (e.g., Hammett σ constants) and steric parameters.
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, CYP inhibition).
  • Dynamics Simulations: MD simulations assess binding stability over time, guiding structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.